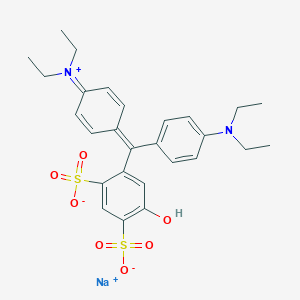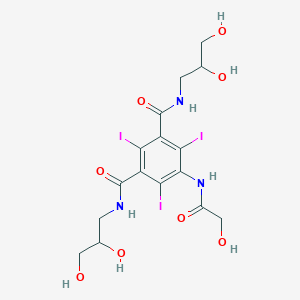
パテントブルーV ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Patent Blue V sodium, also known as Patent Blue V sodium, is a useful research compound. Its molecular formula is C27H32N2NaO7S2+ and its molecular weight is 583.7 g/mol. The purity is usually 95%.
The exact mass of the compound Patent Blue V sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Rosaniline Dyes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Patent Blue V sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Patent Blue V sodium including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物学的染色
Patent Blue V Sodiumは、生物学的染色剤として使用されます . 特に、ヘモグロビンのデモンストレーションに効果的です . したがって、これは生物学研究や医療診断において貴重なツールとなります。
薬理学的染色
薬理学分野では、Patent Blue V Sodiumは染色剤として使用されます . これにより、研究者はさまざまな生物学的サンプルを可視化して研究することができ、さまざまな薬理学的プロセスに関する理解を深めることができます .
生理学的トレーサー
Patent Blue V Sodiumは、生理学的トレーサーとして使用されます . つまり、これは腎臓内の流体の動きを研究するために使用できます . このアプリケーションは、特に生物学や医学の分野で役立ち、研究者が腎臓の機能を理解し、腎臓病を診断するのに役立ちます .
食品添加物
Patent Blue V(E 131)の再評価に関する科学的意見によると、これは食品添加物として使用されています . ただし、この使用の具体的な用途と安全性は、現在も研究と規制当局の監督の対象となっています .
製造プロセス
作用機序
Target of Action
Patent Blue V Sodium, also known as Sulfan Blue, is primarily used as a biological stain and a physiological tracer . It is used in the field of biology and medicine to demonstrate hemoglobin and to study the movement of fluid within the kidney . In medical applications, it is used to label lymphatic vessels, arterial territories, and lymph nodes prior to biopsy in some cancers .
Mode of Action
The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .
Biochemical Pathways
The biochemical pathways affected by Patent Blue V Sodium are primarily related to its role as a physiological tracer. It is used to study the movement of fluid within the kidney . .
Pharmacokinetics
It is known that the compound is used for marking lymphatic vessels and arterial territories, as well as for sentinel lymph node identification prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer .
Result of Action
The administration of Patent Blue V has been reported to cause hypersensitivity reactions in approximately 1% of the patients . It also presents a localized blue coloration which has made Patent Blue V a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes .
Action Environment
The action of Patent Blue V Sodium can be influenced by environmental factors. For instance, the color of the dye is pH-dependent. In aqueous solution, its color will vary from a deep blue in alkaline or weakly acidic medium to a yellow–orange in stronger acidic conditions . This property makes it useful as a pH indicator for the range 0.8–3.0 . Furthermore, the structure of Patent Blue V is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution .
Safety and Hazards
Dust of Patent Blue V may cause respiratory irritation after excessive inhalation exposure. It may also cause irritation in skin folds or by contact in combination with tight clothing. Dust from this product may cause eye irritation, redness, itching, and tears. It may also cause irritation to the digestive tract . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .
生化学分析
Biochemical Properties
Patent Blue V sodium interacts with various biomolecules in its applications. For instance, it is used as a stain in pharmacology, indicating its interaction with proteins and enzymes involved in these processes
Cellular Effects
It is known that Patent Blue V sodium is used as a physiological tracer, suggesting that it may have some influence on cell function .
Molecular Mechanism
It is known that Patent Blue V sodium is a biological stain used for the demonstration of hemoglobin , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals .
Metabolic Pathways
It is known that Patent Blue V sodium is a biological stain used for the demonstration of hemoglobin , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that Patent Blue V sodium is used as a physiological tracer , suggesting that it may be directed to specific compartments or organelles.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Patent Blue V sodium involves the condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with phthalic anhydride followed by sulfonation and subsequent conversion to the sodium salt.", "Starting Materials": [ "4,4'-diaminostilbene-2,2'-disulfonic acid", "phthalic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with phthalic anhydride in the presence of sulfuric acid to form Patent Blue V", "Step 2: Sulfonation of Patent Blue V with sulfuric acid to form the sulfonic acid derivative", "Step 3: Conversion of the sulfonic acid derivative to the sodium salt by treatment with sodium hydroxide", "Step 4: Purification of the final product by recrystallization from water" ] } | |
CAS番号 |
20262-76-4 |
分子式 |
C27H32N2NaO7S2+ |
分子量 |
583.7 g/mol |
IUPAC名 |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1 |
InChIキー |
PMLFOMWMYRKZRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
| 20262-76-4 | |
物理的記述 |
Dark blue powder or granules |
同義語 |
(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Patent Blue V sodium be used to study drug release from lipid formulations?
A1: Yes, Patent Blue V sodium serves as a useful model drug compound in in vitro release (IVR) assays for pharmaceutical lipid formulations. [] Researchers incorporated it into a lipid formulation composed of phosphatidylcholine (PC) and glycerol dioleate (GDO). Upon injection into a buffered saline solution, this formulation self-assembles into liquid crystal structures, entrapping the dye. The dye's release, accelerated by lipase-mediated lipid degradation, can then be monitored spectrophotometrically. [] This allows researchers to study factors impacting drug release from these types of formulations.
Q2: Beyond drug delivery, are there other applications for Patent Blue V sodium in research?
A2: Patent Blue V sodium plays a crucial role in validating targeting accuracy for Magnetic Resonance-guided High Intensity Focused Ultrasound (MRgHIFU). [] Researchers create a trackable "ballistic target" by injecting a mixture of Patent Blue V sodium and a gadolinium-based contrast agent into tissue. Subsequent RF coagulation traps this mixture, creating a marker detectable by both MRI and histological staining. This marker then serves as a reference point to evaluate the precision of MRgHIFU ablation, ensuring the thermal lesion is accurately centered on the target. []
Q3: What is the environmental fate of Patent Blue V sodium and are there methods to break it down?
A3: Patent Blue V sodium can undergo photocatalytic degradation when exposed to UV light in the presence of a photocatalyst like titanium dioxide (TiO2). [] This process effectively breaks down the dye into smaller, less harmful byproducts. [] Researchers utilize techniques like HPLC-MS to identify these intermediate compounds and understand the degradation pathway, ultimately assessing the effectiveness of this method for decontaminating water containing the dye. []
Q4: How does the concentration of Patent Blue V sodium affect its degradation kinetics?
A4: Studies reveal that the degradation of Patent Blue V sodium follows the Langmuir-Hinshelwood kinetic model. [] This model suggests that at higher initial dye concentrations, the rate of degradation is initially faster. [] This is likely due to increased interaction between the dye molecules and the photocatalyst surface at higher concentrations.
Q5: Are there any safety concerns regarding the use of Patent Blue V sodium in medical applications?
A5: While generally considered safe for specific medical applications, a case report highlights the potential for severe iatrogenic intoxication with Patent Blue V sodium. [] Details about the specific case are limited in the abstract, emphasizing the importance of careful administration and monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















